![molecular formula C15H23N3O2 B2596242 tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate CAS No. 1909309-49-4](/img/structure/B2596242.png)
tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate
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Overview
Description
“tert-butyl N-{3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate” is a chemical compound with the CAS Number: 1909309-49-4 . It has a molecular weight of 277.37 and its IUPAC name is tert-butyl (3’,4’-dihydro-2’H-spiro [cyclobutane-1,1’-pyrrolo [1,2-a]pyrazin]-3-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23N3O2/c1-14(2,3)20-13(19)17-11-9-15(10-11)12-5-4-7-18(12)8-6-16-15/h4-5,7,11,16H,6,8-10H2,1-3H3, (H,17,19) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.It is stored at a temperature of 4 degrees Celsius . The compound’s physical form, storage temperature, and purity are important factors to consider in its handling and storage.
Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound, with its unique spirocyclic structure, is of interest in pharmaceutical research. It serves as a scaffold for the development of new drugs due to its potential biological activity. The pyrrolopyrazine core is a common feature in molecules with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Researchers can modify the compound’s structure to enhance these properties or to create new drugs with specific therapeutic targets.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively.
properties
IUPAC Name |
tert-butyl N-spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)17-11-9-15(10-11)12-5-4-7-18(12)8-6-16-15/h4-5,7,11,16H,6,8-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHBTDPBBKCQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C3=CC=CN3CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate |
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